molecular formula C17H20N4O2S B12238475 N-[1-(pyrazin-2-yl)azetidin-3-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

N-[1-(pyrazin-2-yl)azetidin-3-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B12238475
M. Wt: 344.4 g/mol
InChI Key: ZEOHBCGJGBMEMF-UHFFFAOYSA-N
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Description

N-[1-(pyrazin-2-yl)azetidin-3-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazine ring, an azetidine ring, and a tetrahydronaphthalene sulfonamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactionsThe final step often involves sulfonamide formation through sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazin-2-yl)azetidin-3-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(pyrazin-2-yl)azetidin-3-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications:

Mechanism of Action

The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate
  • 3-methyl-1-(pyrazin-2-yl)azetidin-3-ol
  • N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride

Uniqueness

N-[1-(pyrazin-2-yl)azetidin-3-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydronaphthalene sulfonamide group differentiates it from other similar compounds, providing unique properties for various applications .

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

InChI

InChI=1S/C17H20N4O2S/c22-24(23,16-6-5-13-3-1-2-4-14(13)9-16)20-15-11-21(12-15)17-10-18-7-8-19-17/h5-10,15,20H,1-4,11-12H2

InChI Key

ZEOHBCGJGBMEMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3CN(C3)C4=NC=CN=C4

Origin of Product

United States

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